![molecular formula C12H10ClNO3 B3020973 Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 99429-64-8](/img/structure/B3020973.png)
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
“Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound with the CAS Number: 99429-64-8 . It has a molecular weight of 251.67 . The IUPAC name for this compound is ethyl 4-chloro-2-oxo-1,2-dihydro-3-quinolinecarboxylate .
Synthesis Analysis
The synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which includes “Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate”, has been reported to be achieved through a much simpler, scalable, and efficient methodology . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
Molecular Structure Analysis
The InChI code for “Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate” is 1S/C12H10ClNO3/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) .
Chemical Reactions Analysis
The compound “Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate” has been found to participate in Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This process leads readily and efficiently to heterocyclic enamines .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis of 4-Hydroxy-2-quinolones
This compound is used in the synthesis of 4-hydroxy-2-quinolones . 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Reaction with Malononitrile
In an acid medium, ethyl 1-R-4-dicyanomethyl-2-oxo-1,2-dihydroquinoline-3-carboxylates, which can be derived from “Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate”, are hydrated in the ketenimine tautomer form exclusively to the corresponding quinolylcyanoacetamides .
Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids Esters
A novel method has been developed for the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters based on the use of monoethyl malonate as an acylating agent .
Synthesis of Diverse Ethyl 4- ((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate Derivatives
Under optimal reaction conditions, the synthesis of diverse ethyl 4- ((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives can be achieved by applying various substituted benzaldehyde derivatives, amine derivatives, and isocyanides .
Synthesis and Evaluation of New 2-oxo-1,2-dihydroquinoline-3 Derivatives
“Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate” can be used in the synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3 derivatives .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of the quinolone class of compounds . The primary targets of quinolones are bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . .
Mode of Action
The mode of action of quinolones involves the inhibition of DNA gyrase and topoisomerase IV, leading to the prevention of DNA replication and thus bacterial growth
Biochemical Pathways
Quinolones affect the DNA supercoiling process, which is crucial for DNA replication, transcription, and repair . By inhibiting DNA gyrase and topoisomerase IV, quinolones disrupt these processes, leading to cell death
Pharmacokinetics
Quinolones, in general, are well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The result of the action of quinolones is the inhibition of bacterial growth by preventing DNA replication
Action Environment
The action of quinolones can be influenced by various environmental factors such as pH, presence of divalent cations, and bacterial resistance mechanisms
properties
IUPAC Name |
ethyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFCVAZGXKEUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350360 | |
Record name | STK857580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
CAS RN |
99429-64-8 | |
Record name | STK857580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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